1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

Vue d'ensemble

Description

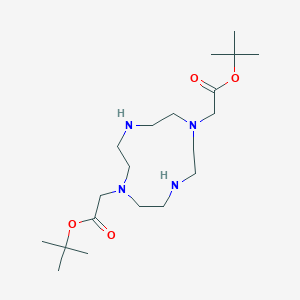

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a synthetic organic compound belonging to the class of macrocyclic tetraamines. This compound is characterized by its large ring structure, which includes four nitrogen atoms and multiple tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the following steps:

Formation of the Macrocyclic Ring: The initial step involves the cyclization of a linear tetraamine precursor. This can be achieved through a condensation reaction using reagents such as formaldehyde or glyoxal under acidic or basic conditions.

Introduction of Boc Protecting Groups: The macrocyclic tetraamine is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine. This step introduces the Boc protecting groups at the nitrogen atoms, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Precursors: Large-scale production of the linear tetraamine precursor.

Cyclization and Protection: Efficient cyclization and Boc protection using optimized reaction conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane can undergo various chemical reactions, including:

Deprotection Reactions: The Boc groups can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine form of the macrocycle.

Substitution Reactions:

Complexation Reactions: The macrocyclic structure can form stable complexes with metal ions, which is useful in coordination chemistry.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.

Major Products

Free Amine Macrocycle: Obtained after Boc deprotection.

Functionalized Macrocycles: Resulting from substitution reactions.

Metal Complexes: Formed through complexation with metal ions.

Applications De Recherche Scientifique

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has several applications in scientific research:

Coordination Chemistry: Used as a ligand to form stable complexes with various metal ions, which are studied for their catalytic and electronic properties.

Medicinal Chemistry: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions and other small molecules.

Biological Studies: Employed in the study of enzyme mimetics and as a scaffold for the development of biomimetic catalysts.

Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for the production of other macrocyclic compounds.

Mécanisme D'action

The mechanism of action of 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is exploited in various applications, including catalysis and drug delivery.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclen (1,4,7,10-tetraazacyclododecane): A similar macrocyclic tetraamine without the Boc protecting groups.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative with carboxylate groups, widely used in medical imaging.

TETA (triethylenetetramine): A smaller tetraamine with similar coordination properties.

Uniqueness

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of Boc protecting groups, which provide stability and allow for selective deprotection. This makes it a versatile intermediate in organic synthesis and coordination chemistry.

Activité Biologique

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a synthetic compound that has garnered attention for its potential applications in medicinal chemistry and biochemistry. This compound is part of a class known as tetraazacyclododecanes, which are often utilized as chelating agents in various biological and medical contexts. The biological activity of this compound is primarily linked to its ability to form stable complexes with metal ions, which can be leveraged in drug delivery systems and imaging techniques.

- Molecular Formula : C20H40N4O4

- Molecular Weight : 400.56 g/mol

- Solubility : Soluble in organic solvents such as acetone and acetonitrile; insoluble in water .

- IUPAC Name : tert-butyl 2-{7-[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetate .

The biological activity of this compound is largely attributed to its chelating properties. The compound can bind transition metals such as gadolinium and europium, which are often used in MRI contrast agents. The chelation process enhances the stability and solubility of these metals in physiological conditions, thereby improving their bioavailability for imaging purposes.

Biological Applications

- MRI Contrast Agents : The compound's ability to form stable complexes with gadolinium makes it a candidate for use in MRI contrast agents. Studies have shown that gadolinium complexes can improve imaging quality by enhancing signal intensity .

- Drug Delivery Systems : The chelation properties allow for the encapsulation of therapeutic agents within the metal complex. This method can potentially improve the pharmacokinetics and biodistribution of drugs .

- Anti-inflammatory Applications : Research indicates that derivatives of tetraazacyclododecane compounds may exhibit anti-inflammatory effects by modulating nitric oxide production and inhibiting inflammatory pathways .

Study on Gadolinium Complexes

A study evaluated the stability and efficacy of gadolinium-flavonoid complexes that included tetraazacyclododecane derivatives. The results indicated that these complexes maintained stability across varying pH levels and demonstrated significant anti-inflammatory properties through the inhibition of nitric oxide synthase (iNOS) activity .

Drug Delivery Research

In another investigation, this compound was tested as a carrier for anticancer drugs. The study found that the compound improved the solubility and cellular uptake of the drugs in vitro, leading to enhanced cytotoxic effects against cancer cell lines .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 2-[7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)15-23-11-7-21-9-13-24(14-10-22-8-12-23)16-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERWIIJOLSXGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCN(CCNCC1)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327857 | |

| Record name | NSC696842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162148-48-3 | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162148483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC696842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWR5TPH9DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.